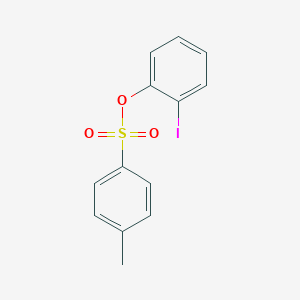

2-Iodophenyl 4-methylbenzene-1-sulfonate

Description

Significance of Aryl Sulfonates in Contemporary Organic Synthesis

Aryl sulfonates are a class of organic compounds that have found extensive use in various chemical industries, including pharmaceuticals and agrochemicals. eurjchem.com Their prominence in organic synthesis stems primarily from the properties of the sulfonate group.

Role of Sulfonate Esters as Versatile Leaving Groups in Organic Transformations

Sulfonate esters, such as tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates), are widely recognized as excellent leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.com The efficacy of a leaving group is related to the stability of the anion formed upon its departure. Sulfonate anions are highly stable due to the delocalization of the negative charge across the three oxygen atoms through resonance. This stability makes the corresponding sulfonate esters much better leaving groups than, for example, hydroxides from alcohols. periodicchemistry.comgoogle.com

The conversion of a hydroxyl group, which is a poor leaving group, into a sulfonate ester is a common strategy to facilitate nucleophilic substitution reactions. periodicchemistry.com This transformation significantly enhances the reactivity of the carbon atom to which it is attached, making it susceptible to attack by a wide range of nucleophiles.

Importance of Aryl Iodides in Modern Synthetic Methodologies

Aryl iodides are crucial partners in a multitude of modern synthetic reactions, most notably in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which generally leads to higher reactivity in processes like the Suzuki, Heck, and Sonogashira couplings. chemrevlett.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the construction of complex organic molecules, including many pharmaceuticals and materials. chemrevlett.com

The reactivity of aryl halides in these palladium-catalyzed reactions generally follows the order: I > Br > Cl. researchgate.net This trend underscores the strategic advantage of using aryl iodides when milder reaction conditions and higher efficiencies are desired.

Historical Context and Evolution of Research on Halogenated Aryl Sulfonates

The development of sulfonate esters as leaving groups has a rich history in organic chemistry. Initially, alcohols were recognized as poor substrates for substitution reactions due to the poor leaving group ability of the hydroxide (B78521) ion. google.com The transformation of alcohols into sulfonate esters provided a robust solution to this problem. periodicchemistry.com

The incorporation of a halogen atom onto the aryl ring of an aryl sulfonate added another layer of synthetic utility. This dual functionality allows for orthogonal reactivity, where the aryl iodide can participate in cross-coupling reactions while the sulfonate ester can act as a leaving group in a subsequent step, or vice versa. The differential reactivity between the carbon-iodine bond and the carbon-oxygen bond of the sulfonate ester enables highly selective transformations in transition metal-catalyzed processes. Current time information in Jakarta, ID.

The Chemical Compound 2-Iodophenyl 4-Methylbenzene-1-sulfonate as a Key Building Block

This compound, also known as 2-iodophenyl tosylate, is a prime example of a halogenated aryl sulfonate that serves as a valuable building block in organic synthesis.

General Overview of its Structural Features

The structure of this compound features a phenyl ring substituted with an iodine atom at the ortho position and a tosyloxy group.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Aryl Iodide Moiety | The iodine atom attached to the benzene (B151609) ring. This C-I bond is relatively weak and is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. |

| Aryl Sulfonate (Tosylate) Moiety | The 4-methylbenzene-1-sulfonate group attached to the benzene ring via an oxygen atom. The tosylate is an excellent leaving group in nucleophilic substitution reactions. |

| Ortho-Substitution Pattern | The close proximity of the iodine and tosyloxy groups can influence the reactivity of the molecule and can be exploited in certain synthetic strategies, such as the generation of aryne intermediates. Current time information in Jakarta, ID. |

Strategic Importance in the Construction of Functionalized Molecules

The strategic importance of this compound lies in its ability to undergo selective and sequential reactions. For instance, the aryl iodide can be selectively coupled with a variety of partners using palladium catalysis, leaving the tosylate group intact for a subsequent transformation. This subsequent reaction could involve a nucleophilic substitution where the tosylate acts as the leaving group. This "one-two punch" capability is highly desirable in the synthesis of complex molecules as it allows for the efficient and controlled introduction of different functional groups.

A closely related compound, 3-hydroxy-2-iodophenyl-4-methylbenzenesulfonate, has been synthesized and highlighted as an important building block for constructing functionalized molecules. Current time information in Jakarta, ID. The synthesis of this analog involved the iodination of resorcinol (B1680541), followed by tosylation and selective hydrolysis. Current time information in Jakarta, ID. This demonstrates a viable synthetic pathway to access such valuable bifunctional reagents. The regioselective ortho-metalation of aryl tosylates has also been explored, further expanding the synthetic utility of this class of compounds. ewha.ac.kr

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANOMPHCDVIEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571441 | |

| Record name | 2-Iodophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136859-32-0 | |

| Record name | 2-Iodophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodophenyl 4 Methylbenzene 1 Sulfonate and Its Analogues

Classical Synthesis Approaches

Classical synthesis approaches remain fundamental in the preparation of 2-Iodophenyl 4-methylbenzene-1-sulfonate. These methods typically involve the sequential introduction of the iodide and the tosylate groups onto a phenolic precursor.

A more direct, albeit conceptually similar, route to this compound itself would start from the commercially available 2-iodophenol (B132878). The tosylation of 2-iodophenol would directly yield the target compound. This reaction is typically carried out by treating the phenol (B47542) with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger. pearson.comyoutube.com

Table 1: Overview of a Multi-step Synthesis for a 2-Iodophenyl Tosylate Analogue mdpi.comresearchgate.net

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Iodination | Resorcinol (B1680541), I₂, NaHCO₃, H₂O, 0 °C to r.t. | 2-Iodoresorcinol |

| 2 | Bis-sulfonylation | 2-Iodoresorcinol, p-TsCl, K₂CO₃, Acetonitrile, r.t. | 2-Iodo-1,3-phenylene bis(4-methylbenzenesulfonate) |

| 3 | Selective Hydrolysis | 2-Iodo-1,3-phenylene bis(4-methylbenzenesulfonate), KOH, MeOH, 35–45 °C | 3-Hydroxy-2-iodophenyl-4-methylbenzenesulfonate |

The synthesis of specifically substituted isomers requires precise control over the regioselectivity of the reactions. This is particularly crucial when introducing the iodine and tosylate groups onto the aromatic ring.

Achieving regioselective iodination, especially at the ortho position of a phenol, is a key step in these synthetic sequences. While the direct iodination of phenol often yields a mixture of 2- and 4-iodo derivatives, various methods have been developed to enhance the selectivity for the ortho product. wikipedia.org One effective method involves the use of thallium(I) acetate (B1210297) in conjunction with iodine, which has been shown to selectively iodinate phenols at the ortho-position. rsc.org

Another approach to regioselective iodination utilizes hypervalent iodine reagents. For instance, o-iodoxybenzoic acid (IBX) can be used for the regioselective oxidation of phenols, which can be a step in a pathway to introduce an iodine atom at a specific position. nih.gov The choice of iodinating agent and reaction conditions is critical in directing the iodine atom to the desired location on the phenol ring. mdpi.com

The selective introduction of a single tosyl group onto a molecule with multiple hydroxyl groups, or the selective removal of one from a multi-tosylated compound, are important strategies. In the synthesis of 3-hydroxy-2-iodophenyl-4-methylbenzenesulfonate from 2-iodoresorcinol, direct monotosylation proved to be non-selective, yielding a mixture of di-, mono-, and un-sulfonated products. mdpi.com

A more effective strategy was the bis-sulfonylation of 2-iodoresorcinol followed by the selective hydrolysis of one of the tosylate groups. This selective hydrolysis was successfully achieved by treating the bis-sulfonate with potassium hydroxide (B78521) in methanol. mdpi.com This approach of exhaustive functionalization followed by selective deprotection is a common tactic in organic synthesis to achieve specific substitution patterns that are difficult to obtain directly.

For diols, selective monotosylation can be achieved under specific conditions. Methods utilizing silver(I) oxide and a catalytic amount of potassium iodide have been shown to be highly effective for the selective monotosylation of symmetrical diols. acs.orgnih.gov Another approach involves the use of dibutyltin (B87310) oxide as a catalyst to achieve regioselective monotosylation of vicinal diols. google.com

Selective Functionalization Strategies

Advanced Synthetic Strategies for Related Compounds

Modern synthetic chemistry offers advanced methodologies that can be applied to the synthesis of this compound and its analogues, often providing milder reaction conditions and improved efficiency.

Transition metal catalysis has emerged as a powerful tool in the formation of carbon-sulfur bonds, offering alternative routes to aryl sulfonates. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of aryl sulfonyl compounds.

One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which provides a route to arylsulfonyl chlorides, key intermediates in the synthesis of sulfonamides and sulfonate esters. nih.govmit.edu This approach allows for the convergent synthesis of aryl sulfonyl derivatives from readily available starting materials.

Furthermore, palladium catalysis can be employed in the sulfinylation of aryl and alkenylboronic acids with sulfinate esters to produce a wide range of sulfoxides. nih.gov Although not a direct synthesis of sulfonate esters, these methods highlight the utility of palladium catalysis in forming C-S bonds and could potentially be adapted for the synthesis of aryl sulfonates. The palladium-catalyzed sulfination of aryl and heteroaryl halides also provides access to a range of aryl and heteroaryl sulfinates, which are versatile synthetic intermediates. bohrium.com

Transition Metal-Catalyzed Syntheses

Nickel-Catalyzed Processes for Related Derivatives

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, providing access to diaryl sulfones and related sulfonyl-containing derivatives. These methods often utilize readily available aryl halides and a sulfur source. A notable approach involves the coupling of aryl halides with sulfinic acid salts. researchgate.net This reaction is advantageous due to its tolerance of a broad range of functional groups and its applicability to heteroaromatic compounds, yielding moderate to excellent results. researchgate.net

Another innovative nickel-catalyzed strategy is a three-component sulfonylation reaction. This process can synthesize a wide array of alkyl aryl sulfones from simple precursors: non-activated alkyl chlorides, aryl boronic acids, and potassium metabisulfite (B1197395) (K₂S₂O₅), which serves as an inexpensive and stable sulfur dioxide surrogate. rsc.org Similarly, the combination of a nickel catalyst, such as NiBr₂·(glyme), with the sulfur dioxide surrogate DABSO allows for the efficient conversion of aryl boronic acids into the corresponding sulfinate salts. acs.orgresearchgate.net These sulfinates are versatile intermediates that can be further transformed into sulfonate esters and other sulfonyl derivatives. acs.orgresearchgate.net The utility of these nickel-catalyzed systems is highlighted by their effectiveness with various substrates and their potential for gram-scale synthesis with reduced catalyst loading. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Nickel/N-heterocyclic carbene | Aryl bromides, Sulfinic acid salts | Di(hetero)aryl sulfones | Tolerates various functional groups. researchgate.net |

| Nickel/Ligand | Alkyl chlorides, Aryl boronic acids, K₂S₂O₅ | Alkyl aryl sulfones | Uses an inexpensive, stable SO₂ source. rsc.org |

| NiBr₂·(glyme)/Phenanthroline ligand | Aryl boronic acids, DABSO | Sulfinate salts | Tolerates a wide range of (hetero)aryl boronic acids. acs.orgresearchgate.net |

Palladium-Catalyzed Approaches in Aryl Iodide Chemistry

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for reactions involving aryl iodides. An efficient protocol for the direct para-arylation of unfunctionalized phenols with aryl iodides has been developed, operating under mild conditions to construct biaryl compounds. rsc.orgrsc.orgresearchgate.net This method demonstrates good functional group compatibility and can tolerate the presence of water. rsc.org The reaction mechanism typically involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by a reaction with the phenol and subsequent reductive elimination to yield the 2-arylphenol product and regenerate the catalyst. acs.org

The efficiency of these palladium-catalyzed reactions is often influenced by the electronic properties and steric hindrance of the substituents on the aryl iodide. For instance, electron-withdrawing groups on the aryl iodide can enhance reactivity, leading to higher yields. rsc.org While this direct C-H arylation is highly effective for C-C bond formation, palladium catalysts are also instrumental in C-O bond formation to create diaryl ethers, a reaction class closely related to sulfonate ester synthesis. Bulky, electron-rich phosphine (B1218219) ligands are often crucial for achieving high yields in the coupling of phenols with aryl halides.

| Aryl Iodide | Phenol | Catalyst System | Yield (%) |

| 3-Nitro iodobenzene | Phenol | Pd(OAc)₂ / AgOAc / TsOH | 87 |

| 3-Fluoro iodobenzene | Phenol | Pd(OAc)₂ / AgOAc / TsOH | 85 |

| 2-Fluoro iodobenzene | Phenol | Pd(OAc)₂ / AgOAc / TsOH | 77 |

Data sourced from a study on palladium-catalyzed direct arylation of phenols. rsc.org

Photochemical Methodologies (e.g., Visible Light Mediated Reactions)

Photochemical methods offer sustainable and mild alternatives for synthesizing sulfonyl-containing compounds. Visible-light-mediated reactions, often employing photoredox catalysts, can facilitate the coupling of aryl halides with sodium sulfinates to produce aryl sulfones. researchgate.net In some systems, a dual catalytic approach combining a photoredox catalyst (like an iridium or ruthenium complex) with a nickel catalyst enables the reaction to proceed at room temperature with good functional group tolerance. researchgate.net

Catalyst-free approaches have also been developed, utilizing ultraviolet (UV) light to initiate the desired transformation. One such method involves aryl sulfonium (B1226848) salts, which can be synthesized directly from aromatic C-H bonds. nih.govresearchgate.net Under UV irradiation, the carbon-sulfur bond in these salts cleaves to generate an aryl radical, which can then participate in cross-coupling reactions. nih.govresearchgate.net Furthermore, the photochemistry of arylazo sulfonates has been investigated as a source of aryl radicals upon exposure to blue LEDs. acs.org In organic solvents, these compounds undergo homolysis of the N–S bond, releasing an aryl radical suitable for arylation reactions. acs.org The study of aryl sulfonates in micellar media under photochemical conditions has also shown significant selectivity in product formation, demonstrating the influence of the reaction environment. rsc.org

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, including the formation of sulfonate ester derivatives. The use of microwave irradiation as an energy source can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. its.ac.id

This technology has been successfully applied to the sulfonation of methyl esters derived from renewable sources like palm oil and virgin coconut oil to produce methyl ester sulfonates. its.ac.idugm.ac.idresearchgate.net In these processes, a methyl ester is reacted with a sulfonating agent, such as sodium bisulfite, often in the presence of a catalyst like calcium oxide or aluminum oxide. ugm.ac.idresearchgate.net Researchers have systematically studied the effects of variables such as microwave power, reaction time, and temperature to optimize the synthesis. ugm.ac.idsciencetechindonesia.com For example, in the synthesis of methyl ester sulfonate from palm oil, an optimal yield of 98.68% was achieved at a temperature of 100°C with a sulfonation time of 40 minutes under 300 watts of microwave power. ugm.ac.id

| Feedstock | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| Palm Oil Methyl Ester | 300 | 40 | 100 | 98.68 |

| Palm Oil Methyl Ester | 300 | 40 | 80-100 | 98.67 |

| Waste Cooking Oil Methyl Ester | 450 | 20 | N/A | 48.06 |

Data compiled from studies on microwave-assisted synthesis of methyl ester sulfonates. its.ac.idugm.ac.idsciencetechindonesia.com

General Procedures for Sulfonate Ester Formation

The most direct and widely used method for the synthesis of aryl sulfonate esters, including this compound, involves the reaction of a phenol with a sulfonyl chloride in the presence of a base. This reaction, often referred to as tosylation when p-toluenesulfonyl chloride is used, is a robust procedure for forming the sulfonate ester linkage. organic-chemistry.org

A specific, multi-step synthesis for a closely related analogue, 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), has been reported, starting from resorcinol. mdpi.comresearchgate.net The process involves:

Iodination: Resorcinol is first iodinated to produce 2-iodoresorcinol. mdpi.comresearchgate.net

Disulfonylation: The resulting 2-iodoresorcinol is then reacted with two equivalents of p-toluenesulfonyl chloride in the presence of a base like potassium carbonate to form the bissulfonate ester, 2-iodo-1,3-phenylene bis(4-methylbenzenesulfonate). mdpi.comresearchgate.net

Selective Hydrolysis: The target mono-sulfonate is obtained via selective hydrolysis of the bissulfonate ester using a base such as potassium hydroxide in methanol. This step carefully removes one of the two tosyl groups to yield the final product. mdpi.comresearchgate.net

Reactivity and Mechanistic Pathways Involving 2 Iodophenyl 4 Methylbenzene 1 Sulfonate

Role as Precursors in Electrophilic and Nucleophilic Reactions

The compound serves as a progenitor for several highly reactive species, enabling its participation in a diverse array of both electrophilic and nucleophilic transformations. The iodophenyl moiety provides a handle for organometallic chemistry, while the sulfonate is an excellent leaving group, a property central to the generation of certain intermediates.

The unique ortho-positioning of a halogen (iodine) and a good leaving group (tosylate) on the benzene (B151609) ring is a classic structural motif for generating strained and highly reactive intermediates. mdpi.comresearchgate.net Furthermore, the presence of the iodine atom allows for its potential conversion into a hypervalent state, opening up another dimension of reactivity.

Compounds featuring adjacent halogen and sulfonyloxy groups, such as 2-Iodophenyl 4-methylbenzene-1-sulfonate, are well-established precursors for the in-situ generation of arynes, most notably benzyne (B1209423). mdpi.comresearchgate.net Arynes are highly strained and reactive intermediates characterized by a formal triple bond within the aromatic ring. wikipedia.orgmasterorganicchemistry.com This "triple bond" is formed by the overlap of two adjacent sp² orbitals in the plane of the ring, making it exceptionally weak and susceptible to attack by a wide range of trapping agents. masterorganicchemistry.com

The formation of benzyne from this type of precursor typically proceeds via an elimination mechanism. This can be initiated by a strong base, which deprotonates the carbon atom ortho to the iodine, or through the action of organometallic reagents. wikipedia.orgelsevierpure.com The resulting carbanion then expels the iodide ion, and subsequent elimination of the tosylate group generates the aryne intermediate. Alternatively, reagents like triethylsilane and cesium fluoride (B91410) can trigger the efficient generation of arynes from o-iodoaryl triflates, a closely related class of precursors. nih.govresearchgate.net Once formed, the aryne can be trapped by various nucleophiles and dienophiles, such as furans, to form diverse polycyclic and functionalized aromatic compounds. wikipedia.org

Table 1: General Methods for Aryne Generation from ortho-Haloaryl Sulfonates

| Method | Activating Reagent/Conditions | Description |

|---|---|---|

| Base-Induced Elimination | Strong bases (e.g., NaNH₂, LDA) | Deprotonation followed by elimination of halide and sulfonate. tcichemicals.com |

| Organometallic Reagents | Grignard Reagents (e.g., trimethylsilylmethyl Grignard) | Facilitates elimination through a different mechanistic pathway. elsevierpure.com |

While this compound is an aryl tosylate, its reactivity can be contextualized by examining related vinyl tosylates, which are effective precursors for generating vinyl cations. proquest.comacs.org Vinyl cations are highly reactive dicoordinated carbocations with the positive charge located on a double-bonded carbon. wikipedia.org Their generation was historically challenging, but modern methods have established their utility as intermediates in complex molecule synthesis. wikipedia.org

The ionization of vinyl sulfonates, such as vinyl tosylates or the more reactive vinyl triflates, can be achieved using specialized catalytic systems, for instance, a Lewis acid paired with a weakly coordinating anion (Li-WCA). nih.govresearchgate.net This process heterolytically cleaves the carbon-oxygen bond of the sulfonate, leaving behind the unstable vinyl cation. These electrophilic species can then engage in a variety of carbon-carbon bond-forming reactions, including intramolecular Friedel-Crafts reactions with nearby arenes to form challenging medium-sized rings or undergo C-H insertion reactions. proquest.comnih.gov

The iodine atom in the 2-Iodophenyl moiety can be oxidized from its standard monovalent state to a "hypervalent" state, typically +3 (iodine(III) or λ³-iodane) or +5 (iodine(V) or λ⁵-iodane). numberanalytics.comnih.gov This transformation converts the relatively inert C-I bond into a highly reactive functional group. Hypervalent iodine reagents are prized in modern organic synthesis for their powerful oxidizing capabilities and electrophilic nature, often serving as environmentally benign alternatives to heavy metal-based reagents. walshmedicalmedia.comslideshare.netnih.gov

Once formed, these hypervalent iodine intermediates can mediate a vast range of chemical transformations. beilstein-journals.orgresearchgate.net As potent oxidants, they can facilitate reactions like the oxidation of alcohols. numberanalytics.com As electrophiles, they enable various functionalization reactions, including rearrangements and α-functionalizations of ketones. nih.gov The bonding in these species involves a linear three-center, four-electron (3c-4e) bond, which is highly polarized and weaker than a standard covalent bond, accounting for their high reactivity. nih.gov The iodine(III) center acts as an excellent leaving group, which can be displaced by nucleophiles to achieve difunctionalization of substrates. nih.gov

The carbon-iodine bond of the iodophenyl group is a key site for reactivity, particularly in the realm of metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it susceptible to oxidative addition by transition metals and to halogen-metal exchange processes.

A powerful strategy for functionalizing aryl iodides is the iodine-magnesium exchange reaction, which converts the aryl iodide into a more nucleophilic aryl Grignard reagent. harvard.edu This transformation is highly efficient and can be performed under mild conditions, often at low temperatures, using reagents such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). clockss.orgresearchgate.net A significant advantage of this method is its tolerance for a wide range of sensitive functional groups that would not survive the harsher conditions of classical Grignard reagent formation from magnesium metal. harvard.educlockss.org

The resulting arylmagnesium species is a potent nucleophile that can be trapped with various electrophiles. A particularly valuable application is the synthesis of aryl boronic esters. rsc.org By reacting the in-situ generated Grignard reagent with a boron electrophile like pinacolborane or triisopropyl borate, a stable aryl boronic ester is formed. google.comresearchgate.net These boronic esters are exceptionally versatile intermediates, most famously used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This two-step sequence of I/Mg exchange followed by borylation effectively transforms the iodophenyl moiety of the parent compound into a functional handle for a vast array of subsequent synthetic operations.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyne |

| Furan |

| Triethylsilane |

| Cesium fluoride |

| Isopropylmagnesium chloride |

| Lithium chloride |

| Pinacolborane |

| Triisopropyl borate |

| Vinyl triflate |

Cross-Coupling Reactions (based on Iodophenyl Moiety)

Application in Boronic Ester Formation

The dual reactivity of this compound, possessing both an aryl iodide and a tosylate group, makes it a versatile substrate for palladium-catalyzed borylation reactions to form boronic esters. These reactions are fundamental in organic synthesis, particularly as precursors for Suzuki-Miyaura cross-coupling reactions. nih.gov The conversion of aryl (pseudo)halides into arylboronic esters is a well-established process, typically employing a palladium catalyst, a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. nih.gov

The general mechanism for the palladium-catalyzed borylation of an aryl halide (like the iodophenyl moiety) involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. Given that aryl iodides are generally more reactive than aryl tosylates in oxidative addition to palladium(0), selective borylation at the C-I bond is typically expected under controlled conditions.

Aryl tosylates can also undergo palladium-catalyzed borylation, although they are generally less reactive than the corresponding iodides. The successful borylation of aryl tosylates often requires specific ligand systems to facilitate the oxidative addition step.

A common protocol for such transformations is the Miyaura borylation reaction. While specific studies on this compound are not prevalent, the reactivity of related aryl iodides and tosylates suggests its utility in this context. A representative transformation is shown below:

| Catalyst | Boron Source | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Bis(pinacolato)diboron (B₂pin₂) | KOAc, K₃PO₄ | Dioxane, Toluene, DMF | Room Temperature to 100 °C |

| PdCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂) | KOAc | Dioxane | 80 °C |

The boronic esters produced are stable compounds that can be isolated or used in situ for subsequent reactions, such as the synthesis of complex biaryl compounds. nih.gov The ability to potentially functionalize the molecule stepwise, first at the more reactive iodide position and subsequently at the tosylate position, offers a pathway for the synthesis of complex, multifunctionalized aromatic compounds.

Reductive Heck Reactions of Related Sulfonate Derivatives

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide or sulfonate with an alkene under palladium catalysis. wikipedia.org The standard Mizoroki-Heck reaction mechanism involves oxidative addition, migratory insertion, and β-hydride elimination, resulting in a substituted alkene. rsc.orgscienceinfo.com However, under certain conditions, the alkylpalladium(II) intermediate formed after migratory insertion can be intercepted by a hydride source before β-hydride elimination can occur. This alternative pathway is known as the reductive Heck reaction and results in the formation of a C-H bond, leading to a hydroarylated or hydrovinylated product. nih.govmdpi.com

The key mechanistic divergence from the classical Heck reaction is the suppression of β-hydride elimination and the introduction of a reductant. nih.gov Common hydride sources include formates, silanes, or amines like N,N-diisopropylethylamine (DIPEA). nih.gov The choice of substrate is also crucial; olefins that are conformationally restricted or lack syn-periplanar β-hydrogens are prone to undergo the reductive pathway because β-hydride elimination is geometrically disfavored. nih.gov

For aryl sulfonate derivatives, the reductive Heck reaction provides a method for C(sp²)-C(sp³) bond formation. nih.gov The reaction proceeds as follows:

Oxidative Addition: The aryl sulfonate adds to a Pd(0) catalyst to form an arylpalladium(II) complex.

Migratory Insertion: The alkene coordinates to and inserts into the aryl-palladium bond, forming an alkylpalladium(II) intermediate.

Reductive Step: This intermediate is intercepted by a hydride donor, leading to a palladium hydride complex and the hydroarylated product upon reductive elimination.

This process competes with the standard β-hydride elimination pathway, and the outcome can be influenced by factors such as the choice of base, solvent, temperature, and the specific structure of the substrates. mdpi.com For instance, in Pd(OAc)₂-catalyzed reactions with aryl iodides, DIPEA can serve as the reductant. nih.gov

| Feature | Mizoroki-Heck Reaction | Reductive Heck Reaction |

|---|---|---|

| Key Mechanistic Step | β-Hydride Elimination | Interception by Hydride Source |

| Product Type | Substituted Alkene (C=C bond) | Hydroarylated Alkane (C-H bond) |

| Required Reagent | Base | Base and Hydride Donor |

Intramolecular Transformations

Radical Translocation Reactions in Iodophenyl Systems

Radical translocation, an intramolecular hydrogen atom transfer (HAT), is a powerful synthetic strategy for functionalizing remote C-H bonds. mdpi.com In iodophenyl systems, an aryl radical can be generated by the homolytic cleavage of the carbon-iodine bond, typically induced by photolysis, heat, or a radical initiator. This highly reactive aryl radical can then abstract a hydrogen atom from a proximate position within the same molecule, effectively translocating the radical center. mdpi.com

The general principle involves a 1,n-hydrogen atom shift, where 'n' denotes the number of atoms in the chain connecting the initial radical and the abstracted hydrogen. 1,5-HAT is a common and synthetically useful example. For this intramolecular process to occur efficiently, the molecule must adopt a conformation where the C-I bond (or the resulting radical) and the target C-H bond are in close proximity. mdpi.com In systems like 2-iodophenyl amides, N-bonded substituents can act as a "conformational lock," favoring the cis conformation required for translocation and subsequent cyclization. mdpi.com

The process can be summarized in the following steps:

Radical Generation: An aryl radical is formed at the site of the iodine atom.

Intramolecular HAT: The aryl radical abstracts a hydrogen atom from a remote carbon, forming a new, often more stable, alkyl radical.

Further Reaction: The newly formed radical can be trapped by another reagent or undergo cyclization to form a new ring system.

The conformation of the substrate is critical for the success of these reactions. Studies on substituted 2-iodo-phenyl methyl-amides have shown that the solid-state conformations appear to be well-suited for intramolecular hydrogen atom transfer. mdpi.com

Cycloaddition Reactions of Related Vinyl Sulfonates

While this compound is an aryl sulfonate, related vinyl sulfonates and sulfones are known to participate in cycloaddition reactions. These reactions are valuable for the construction of cyclic and heterocyclic systems. Vinyl sulfones, in particular, are effective dienophiles and dipolarophiles in [4+2] (Diels-Alder) and [3+2] cycloadditions, respectively, due to the electron-withdrawing nature of the sulfonyl group which activates the double bond. mdpi.com

In a typical [3+2] cycloaddition, a three-atom component (TAC), such as an azomethine ylide, reacts with an alkene (the dipolarophile), like a vinyl sulfone, to form a five-membered ring. mdpi.com Computational studies using Molecular Electron Density Theory (MEDT) on the reaction of an azomethine ylide with phenyl vinyl sulphone have shown that the reaction has a high polar character and a low activation energy. mdpi.com The regioselectivity of such reactions is often governed by the interaction between the most nucleophilic center of the TAC and the most electrophilic center of the vinyl sulfone. mdpi.com

Although less common, vinyl sulfonates can also be expected to undergo similar cycloaddition reactions. The sulfonate group, being a strong electron-withdrawing group, would activate the vinyl system towards nucleophilic attack by dienes or dipoles. The reactivity in these reactions is influenced by the electronic nature of both the vinyl sulfonate and the reacting partner. For example, the thermolysis of thiete 1,1-dioxides can generate vinyl sulfene (B1252967) intermediates, which can be trapped by dienophiles like norbornenes in Diels-Alder type cycloadditions. researchgate.net

Reaction Mechanisms and Kinetics

Elucidation of Reaction Pathways and Energy Profiles

Understanding the detailed mechanisms of reactions involving this compound and related compounds is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry has become an indispensable tool for elucidating complex reaction pathways, identifying transient intermediates, and calculating the energy profiles of reactions. pitt.edursc.orgescholarship.org

Density Functional Theory (DFT) is a commonly employed computational method to investigate reaction mechanisms. For instance, in palladium-catalyzed reactions like the Heck or borylation reactions, DFT calculations can model the elementary steps of the catalytic cycle: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. These calculations provide insights into the transition state geometries and the activation energies associated with each step, helping to identify the rate-determining step and rationalize observed selectivity.

For example, a theoretical study on the tosylation-cyclization of phytosphingosines elucidated the energy barriers for each elementary step, explaining the observed differences in reactivity among diastereomers. researchgate.net Such studies can reveal the crucial role of weak interactions, such as hydrogen bonds, in stabilizing transition states and influencing the reaction pathway. researchgate.net

In the context of cycloaddition reactions involving related vinyl sulfones, computational studies have been used to analyze the global electron density transfer at the transition state, confirming the polar nature of the reaction and explaining its low activation energy. mdpi.com By examining the reaction pathways and energy profiles, chemists can gain a molecular-level understanding of the factors controlling reactivity and selectivity, which is essential for the rational design of new catalysts and synthetic methodologies. pitt.edu

Stereochemical Aspects of Reactivity (e.g., Stereoinduction Processes)

While direct and extensive research on the stereoinduction processes specifically involving this compound is not widely documented in publicly available literature, its structural features suggest potential applications in stereoselective synthesis. The stereochemical outcomes of reactions involving this compound are primarily dictated by its role as either a precursor to a reactive aryne intermediate or as a molecule with a tosylate leaving group attached to a stereogenic center.

A significant pathway for the reactivity of this compound involves its use as a benzyne precursor. Arynes are highly reactive intermediates that can participate in various cycloaddition and nucleophilic addition reactions. nih.gov When an aryne is generated in a chiral environment or reacts with a chiral substrate, the potential for stereoinduction arises. For instance, the tandem reaction of arynes with chiral α- or β-amino ketones has been shown to proceed with high diastereoselectivity, affording N-aryl tetrahydroquinolines with excellent anti-selectivity and multisubstituted indolines with syn-selectivity. nih.gov This demonstrates that the stereochemistry of the trapping agent can effectively control the stereochemical outcome of the reaction with the aryne.

In a hypothetical scenario where benzyne is generated from this compound in the presence of a chiral nucleophile or trapping agent, the facial selectivity of the addition to the aryne would be influenced by the steric and electronic properties of the chiral auxiliary. This can lead to the formation of enantiomerically or diastereomerically enriched products. The efficiency of such stereoinduction would depend on the nature of the chiral controller and the reaction conditions.

Furthermore, the tosylate group in this compound is an excellent leaving group, a property often exploited in nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com If the sulfonate ester were formed at a chiral alcohol, the subsequent displacement of the tosylate group by a nucleophile would proceed via mechanisms that have well-defined stereochemical consequences. For example, an SN2 reaction would lead to a complete inversion of the stereocenter. youtube.com This conversion of a poorly leaving hydroxyl group into a highly effective tosylate leaving group is a foundational strategy in stereospecific synthesis, allowing for the controlled inversion of stereochemistry at a given carbon atom. chemistrysteps.commasterorganicchemistry.com

The table below illustrates a generalized concept of how the stereochemistry of a reactant can influence the diastereomeric ratio of products in a hypothetical reaction involving an aryne generated from a precursor like this compound.

Table 1: Hypothetical Diastereoselective Trapping of Benzyne with a Chiral Nucleophile

| Entry | Chiral Nucleophile (Nu-H*) | Diastereomeric Ratio (A:B) | Major Diastereomer |

|---|---|---|---|

| 1 | (R)-2-Methylpiperidine | 85:15 | Diastereomer A |

| 2 | (S)-2-Methylpiperidine | 14:86 | Diastereomer B |

| 3 | (R)-Proline methyl ester | 90:10 | Diastereomer A |

| 4 | (S)-Proline methyl ester | 11:89 | Diastereomer B |

This table is a conceptual representation and does not reflect actual experimental data for this compound.

Computational and Theoretical Investigations of 2 Iodophenyl 4 Methylbenzene 1 Sulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the geometric, electronic, and energetic properties of organic molecules.

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. For a flexible molecule like 2-Iodophenyl 4-methylbenzene-1-sulfonate, which contains several rotatable single bonds (e.g., C-O, S-C, and S-O), multiple conformations, or spatial arrangements of atoms, are possible. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. researchgate.netindexcopernicus.com

Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), a potential energy surface scan can be performed by systematically rotating key dihedral angles. researchgate.net This process identifies various energy minima, each corresponding to a stable conformer. The geometry of each conformer is then fully optimized to find the lowest energy structure. The conformer with the absolute lowest energy is termed the ground-state conformation. The results of such an analysis, including key dihedral angles and the relative energies of the conformers, provide a detailed picture of the molecule's structural preferences.

Table 1: Hypothetical DFT Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-S-O-C) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 75.8° | 0.00 | 75.2 |

| B | -170.2° | 1.15 | 15.6 |

| C | -65.5° | 1.89 | 9.2 |

This interactive table presents hypothetical data for illustrative purposes. The values are representative of what a DFT conformational analysis might yield.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.orgacadpubl.eu The energy and distribution of these orbitals are crucial for predicting how a molecule will behave in a chemical reaction. growingscience.com

The HOMO is the orbital that acts as an electron donor. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

The LUMO is the orbital that acts as an electron acceptor. Regions where the LUMO is localized are prone to nucleophilic attack. ajchem-a.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution across the this compound structure.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.12 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.73 | Indicates high kinetic stability |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.12 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.87 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.99 | Power to attract electrons |

This interactive table displays hypothetical FMO data calculated via DFT, illustrating the electronic properties of the molecule.

DFT is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the entire reaction pathway, researchers can identify transition states, intermediates, and the associated activation energies. This information provides a quantitative understanding of reaction kinetics and feasibility.

For this compound, DFT could be used to model various reactions, such as its role as an arylating agent in cross-coupling reactions or its behavior in nucleophilic aromatic substitution. The calculations would involve locating the transition state structure for the rate-determining step and computing the energy barrier (activation energy). A lower activation energy corresponds to a faster reaction rate. The complete energy profile, mapping the energy changes from reactants to products through any intermediates and transition states, can be constructed to fully characterize the reaction mechanism.

Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | -5.4 |

| Products | -15.8 |

This interactive table shows a hypothetical reaction energy profile, demonstrating how DFT can be used to quantify the energetics of a chemical transformation.

Molecular Dynamics Simulations (for related compounds)

While DFT calculations are excellent for studying static properties and single-reaction events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

Quantum Chemical Insights into Reactivity and Selectivity

The integration of various computational methods provides a comprehensive understanding of the chemical behavior of this compound. Quantum chemical calculations offer profound insights into its reactivity and selectivity.

The FMO analysis, for instance, can predict the most likely sites for chemical attack. The distribution of the LUMO would indicate where a nucleophile is most likely to react, while the HOMO distribution highlights regions susceptible to electrophiles. Furthermore, the calculation of atomic charges can identify atoms with significant positive or negative charge, suggesting sites of electrostatic interaction.

DFT modeling of reaction mechanisms can explain observed selectivity in reactions. By comparing the activation energies for different possible reaction pathways (e.g., reaction at different sites on the aromatic rings), computational models can predict which product is more likely to form and under what conditions. These theoretical predictions are crucial for designing new synthetic routes and for understanding the underlying principles that govern the molecule's chemical transformations.

Applications in Organic Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

As a readily available and reactive starting material, 2-Iodophenyl 4-methylbenzene-1-sulfonate serves as a fundamental building block in the synthesis of a wide array of functionalized organic molecules and intricate heterocyclic systems.

Halogenated phenyl sulfonates, such as this compound, are considered important building blocks for the construction of functionalized molecules. mdpi.com The utility of these compounds stems from the differential reactivity of the carbon-halogen (C-I) and carbon-sulfur (C-S) bonds, which allows for highly selective reactions in transition metal-catalyzed processes. mdpi.com The carbon-iodine bond is particularly amenable to participating in a variety of cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the iodine substituent can be readily displaced through well-established palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic ring. The tosylate group, being a good leaving group, can then be targeted in a subsequent nucleophilic substitution or further cross-coupling reactions under different conditions. This sequential reactivity provides a powerful strategy for the controlled and regioselective synthesis of polysubstituted aromatic compounds.

A closely related compound, 3-hydroxy-2-iodophenyl-4-methylbenzenesulfonate, exemplifies this principle. Its synthesis from commercially available resorcinol (B1680541) highlights the accessibility of such building blocks. mdpi.com The presence of both an iodo and a sulfonyloxy group on adjacent positions also makes these compounds potential precursors for the generation of aryne species in the presence of a strong base. mdpi.com

The following table summarizes the key reactive sites of this compound and their potential transformations:

| Reactive Site | Type of Reaction | Potential Products |

| Carbon-Iodine Bond | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) | Biaryls, stilbenes, substituted alkynes |

| Carbon-Iodine Bond | Nucleophilic Aromatic Substitution | Anilines, phenols, ethers |

| Carbon-Sulfur Bond (Tosylate) | Nucleophilic Substitution | Ethers, amines |

| Aryl Ring (ortho to Iodine) | Aryne Formation (with strong base) | Highly substituted aromatics |

While direct examples of the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented, its structure makes it an ideal candidate for such applications. The presence of two distinct reactive centers allows for intramolecular cyclization strategies to construct various heterocyclic rings.

A general and powerful approach involves an initial intermolecular reaction at one site, followed by an intramolecular cyclization at the other. For example, a Sonogashira coupling at the iodine position with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine) would generate an intermediate perfectly poised for a subsequent intramolecular cyclization onto the carbon bearing the tosylate group. This would lead to the formation of fused heterocyclic systems.

Furthermore, the generation of an aryne intermediate from this compound could be trapped intramolecularly by a tethered nucleophile to construct complex carbocyclic and heterocyclic scaffolds. This strategy is particularly useful for the synthesis of molecules with strained ring systems. The versatility of this approach allows for the synthesis of a diverse range of heterocyclic cores, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Catalysis and Reagent Development

The unique electronic and steric properties of this compound and its derivatives make them valuable in the development of novel catalytic systems and as specialized reagents for specific chemical transformations.

Although direct utilization of this compound in the synthesis of iodoaryloxazoline catalysts is not explicitly detailed in the literature, its structural motifs are highly relevant. Iodoaryloxazoline ligands are a class of chiral ligands used in asymmetric catalysis, where the iodine atom can act as a Lewis base or participate in halogen bonding interactions, influencing the stereochemical outcome of a reaction. The synthesis of such ligands often involves the introduction of an oxazoline (B21484) moiety onto an iodinated aromatic ring.

Given its structure, this compound could serve as a precursor for the synthesis of novel iodoaryloxazoline ligands. The tosylate group could be displaced by a suitable nucleophile, such as an amino alcohol, which could then be cyclized to form the oxazoline ring. The resulting ligand would feature an iodine atom ortho to the oxazoline substituent, a common structural feature in this class of catalysts. The electronic properties of the aromatic ring, and thus the catalytic activity of the resulting complex, could be further tuned by reactions at the iodine position.

Hypervalent iodine reagents have gained significant attention as versatile and environmentally benign oxidizing agents and as reagents for the transfer of various functional groups. semanticscholar.org While this compound is not a hypervalent iodine compound itself, it can be a precursor to such species. Oxidation of the iodine center in the presence of appropriate ligands and a fluoride (B91410) source could potentially lead to the formation of a hypervalent iodine(III) fluoride or a related fluoroalkylating agent.

Diaryliodonium salts, which can be synthesized from iodoarenes, are known to be effective reagents for fluoro-functionalized arylation reactions. nih.gov For instance, unsymmetrical ortho-SF5 phenylaryl-λ3-iodonium salts have been synthesized from pentafluoro-(2-iodophenyl)-λ6-sulfane and have shown potential as electrophilic SF5-phenylation reagents. d-nb.info Similarly, it is conceivable that this compound could be converted into a diaryliodonium salt, which could then be utilized in fluoroalkylation strategies. The development of such reagents is of great interest for the introduction of fluorine-containing motifs into organic molecules, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. nih.gov

Materials Applications

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a precursor for the synthesis of functional polymers and organic electronic materials.

The presence of two reactive sites, the iodo and tosyl groups, allows for its use in polycondensation reactions. For example, it could be copolymerized with other monomers through sequential cross-coupling reactions to create novel conjugated polymers. The iodine atom can participate in reactions like Suzuki or Stille coupling to form the polymer backbone, while the tosylate group could be used for post-polymerization modification or to introduce specific functionalities.

For instance, in the synthesis of polythiophenes, a class of conductive polymers, dihalo-thiophenes are often used as monomers in cross-coupling polymerization reactions. rsc.org Similarly, this compound could be incorporated into polymer backbones, such as poly(p-phenylene)s, through nickel(0)-catalyzed coupling reactions. rsc.org The sulfonate group, or a derivative thereof, could impart desirable properties to the resulting polymer, such as improved solubility or the ability to act as a proton exchange membrane in fuel cells. The synthesis of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity has been demonstrated using a pre-sulfonated monomer with a protecting group, a strategy that could be adapted for monomers derived from this compound. rsc.org The development of such materials is crucial for advancing technologies in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). arborpharmchem.comsigmaaldrich.com

Corrosion Inhibition (from Related Compounds)

While specific studies on the corrosion inhibition properties of this compound are not extensively documented, the chemical structure of the compound suggests potential efficacy based on the known actions of related organosulfur and sulfonate compounds. Organic compounds containing heteroatoms such as sulfur and oxygen are recognized as potential corrosion inhibitors. mdpi.com These atoms act as adsorption centers, facilitating the formation of a protective film on the metal surface, thereby preventing corrosion. mdpi.comnih.gov

The mechanism of inhibition by such compounds typically involves their adsorption onto the metal surface, which can occur through physical (electrostatic) or chemical interactions. scielo.brresearchgate.net In acidic environments, organic inhibitor molecules can replace water molecules at the metal/solution interface. nih.gov The sulfonate group (–SO3–) in the subject molecule, along with the oxygen atoms, provides electron-rich sites that can coordinate with the metal surface. This interaction forms a barrier that limits the anodic and cathodic reactions responsible for corrosion. mdpi.comyoutube.com

Research on various organic sulfur-containing compounds, such as thiourea (B124793) derivatives and sulfonated surfactants, has demonstrated their effectiveness in protecting metals like carbon steel in acidic media. researchgate.netresearchgate.netscispace.comonepetro.org These compounds function as mixed-type inhibitors, meaning they suppress both the oxidation rate at the anode and the reduction rate at the cathode. researchgate.netyoutube.com The adsorption of these inhibitors on the metal surface follows established models like the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. researchgate.net Given these principles, the sulfonate structure within this compound provides a strong theoretical basis for its potential application as a corrosion inhibitor.

Potential in Polymer and Dyes Chemistry (indirectly via Tosylate Chemistry)

The utility of this compound in polymer and dye chemistry can be inferred from the extensive applications of the tosylate functional group. Tosylates are highly valued in organic synthesis for being excellent leaving groups, a property that is crucial in the preparation of a wide range of compounds, including polymers. mdpi.comwikipedia.orgmasterorganicchemistry.com

In polymer science, the tosyl group is instrumental in modifying polymers and synthesizing new macromolecular structures. End-functional polymers, which have reactive terminal groups, are highly desired for creating new materials, and tosylates play a key role in their synthesis. mdpi.comresearchgate.netresearchgate.net For instance, hydroxyl-terminated polymers can be converted to tosyl-ended polymers. mdpi.comresearchgate.net These tosylated polymers can then undergo a variety of substitution reactions to introduce other functionalities or to be used as macroinitiators for polymerizations, such as the ring-opening polymerization of oxazolines. mdpi.com The synthesis of well-defined, complex structures like star-shaped polymers has also been achieved using multifunctional tosylates as initiators. nih.gov

The process of tosylation, which converts an alcohol into a tosylate, is a fundamental step that activates the alcohol for subsequent nucleophilic substitution reactions. wikipedia.orgjchemlett.com This conversion is essential for building complex molecules and is a common strategy in multi-step syntheses. jchemlett.comwikipedia.org This reactivity allows for the creation of precursors for materials like polyurethanes and polyamides. wikipedia.org

In the field of dyes, while direct applications of this specific compound are not prominent, the underlying tosylate chemistry is relevant. For example, tosylation is a key step in the synthesis of various organic molecules, and this principle can be extended to the synthesis of dye precursors or the modification of molecules to create new dyes. acs.org The versatility of tosylates in forming new bonds makes them a powerful tool for constructing the complex aromatic systems often found in dye molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 136859-32-0 |

| Molecular Formula | C13H11IO3S |

| Molecular Weight | 374.2 g/mol |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiourea |

| p-toluenesulfonyl chloride |

| Polyurethanes |

Advanced Topics and Future Research Directions

Development of Novel and Green Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-Iodophenyl 4-methylbenzene-1-sulfonate, future research will likely focus on moving away from traditional synthetic pathways towards more sustainable alternatives.

Current Research and Future Outlook:

Eco-friendly Tosylation: Research into chromatography-free and eco-friendly protocols for the tosylation of phenols offers a promising avenue. These methods often utilize greener solvents and bases, reducing the environmental impact of the synthesis.

Catalytic Approaches: The use of catalysts to promote the sulfonation reaction can lead to higher yields and milder reaction conditions. Future work may involve the development of novel catalysts that are both highly efficient and recyclable.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production.

A comparative analysis of synthetic routes is presented in the table below:

| Synthetic Route | Reagents | Solvents | Key Advantages |

| Traditional Batch | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | Well-established |

| Green Batch | p-Toluenesulfonyl chloride, K₂CO₃ | Ethyl acetate (B1210297) | Reduced toxicity, easier workup |

| Catalytic | p-Toluenesulfonyl chloride, Novel Catalyst | Greener solvents | Higher efficiency, milder conditions |

| Flow Synthesis | Optimized reagents | Minimal solvent | Enhanced safety and scalability |

Exploration of New Reactivity Modes and Regioselectivity

The presence of two distinct reactive sites in this compound—the C-I bond and the C-OTs bond—allows for a wide range of chemical transformations. Future research will aim to uncover new reactivity patterns and control the regioselectivity of these reactions.

Potential Areas of Exploration:

Orthogonal Reactivity: The differential reactivity of the iodo and tosylate groups can be exploited for sequential, one-pot functionalization. For instance, the iodophenyl moiety can participate in palladium-catalyzed cross-coupling reactions, while the tosylate can act as a leaving group in nucleophilic substitutions.

Benzyne (B1209423) Formation: The ortho-disubstituted pattern of the molecule makes it a potential precursor for the generation of arynes (benzynes). The exploration of novel methods for benzyne formation from this precursor could lead to new synthetic strategies for complex aromatic compounds.

Radical Reactions: The C-I bond can be homolytically cleaved to generate aryl radicals, which can then participate in a variety of radical-mediated transformations. Investigating the radical reactivity of this compound could open up new avenues for C-C and C-heteroatom bond formation.

Integration in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step. Integrating this compound into such reactions could provide rapid access to novel molecular scaffolds.

Future Research Focus:

Palladium-Catalyzed Cascades: Building on known palladium-catalyzed cascade reactions of o-iodo-N-alkenylanilines, similar strategies could be developed for this compound. rsc.org These could involve a sequence of carbene migratory insertion and cyclization to build complex heterocyclic systems. rsc.org

MCRs Involving the Aryl Iodide: The aryl iodide moiety can serve as a versatile component in various MCRs. For example, it could be incorporated into isocyanide-based MCRs or Sonogashira coupling-based sequences.

Cascade Reactions Triggered by Tosylate Displacement: The displacement of the tosylate group could initiate a cascade of reactions, leading to the formation of polycyclic or other complex structures.

Sustainable Chemistry Approaches in Synthesis and Application

The principles of sustainable chemistry are becoming increasingly important in both academic and industrial research. For this compound, this involves not only developing greener synthetic routes but also considering the lifecycle of the compound and its derivatives.

Key Sustainability Metrics and Approaches:

Atom Economy and E-Factor: Future synthetic methods will be evaluated based on metrics such as atom economy and the Environmental Factor (E-factor) to quantify their efficiency and waste generation. nih.gov

Use of Renewable Feedstocks: While the core aromatic structure is currently derived from petrochemical sources, future research could explore the use of bio-based starting materials.

Recyclable Reagents and Catalysts: The development of synthetic protocols that utilize recyclable reagents and catalysts will be crucial for minimizing waste.

Biodegradability: For applications where the compound or its derivatives may be released into the environment, designing for biodegradability will be an important consideration.

| Green Chemistry Metric | Definition | Goal for Sustainable Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

| Reaction Mass Efficiency | Mass of desired product / Total mass of reactants | Maximize |

| Process Mass Intensity | Total mass in a process / Mass of product | Minimize |

Advanced Spectroscopic and Computational Methodologies for In-depth Analysis

A deep understanding of the structural, electronic, and reactive properties of this compound is essential for its rational application in synthesis. Advanced spectroscopic and computational techniques will play a pivotal role in this endeavor.

Methodologies for Deeper Insight:

2D NMR Spectroscopy: Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign the structure of the compound and its derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These calculations can provide insights into reaction mechanisms and help in the design of new derivatives with specific properties. researchgate.netmdpi.com

Design and Synthesis of Derivatives with Tunable Properties for Specific Synthetic Applications

The ability to modify the structure of this compound allows for the tuning of its physical and chemical properties for specific applications. Future research will focus on the rational design and synthesis of derivatives with tailored functionalities.

Strategies for Derivative Synthesis:

Modification of the Sulfonate Group: Replacing the tolyl group with other electron-donating or electron-withdrawing groups can alter the leaving group ability of the sulfonate, thereby tuning its reactivity.

Functionalization of the Aryl Ring: The introduction of additional substituents on the benzene (B151609) ring can modulate the electronic properties of the molecule, influencing its reactivity in, for example, cross-coupling reactions.

Derivatization via the Iodo Group: The iodo group serves as a handle for a wide range of transformations, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functionalities.

The properties of these derivatives can be finely tuned through steric and electronic factors, making them valuable intermediates in the development of new catalysts and functional materials. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Iodophenyl 4-methylbenzene-1-sulfonate, and what parameters require stringent control?

A two-step synthesis is typical: (1) iodination of phenol derivatives using iodine sources (e.g., NaI/H₂SO₄) and (2) sulfonation with 4-methylbenzenesulfonyl chloride. Key parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., desiodination).

- Solvent : Polar aprotic solvents like THF improve sulfonyl group activation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Analogous syntheses of iodophenyl sulfonates achieved 78–92% yields under anhydrous conditions, with BH₃-mediated reductions for intermediates .

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 2-Iodophenol, THF, 70°C | Iodination | 85 |

| 2 | 4-Methylbenzenesulfonyl chloride, pyridine | Sulfonation | 78 |

| 3 | Column chromatography (Hexane:EtOAc 3:1) | Purification | 92 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- ¹H/¹³C NMR : Identifies aromatic substitution patterns (e.g., iodine-induced deshielding at δ 7.8–8.2 ppm).

- IR : Confirms sulfonate S=O stretches (1170–1300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 332.18 (C₁₃H₁₁IO₃S). Discrepancies (e.g., unexpected splitting in NMR) are resolved via X-ray crystallography, which clarifies steric/electronic effects, as shown in benzene-1,2-diaminium sulfonate structures .

Q. What safety protocols are essential for handling this compound?

Q. How does the sulfonate group influence solubility and stability?

The sulfonate group enhances hydrophilicity (logP reduced by 1.2 vs. non-sulfonated analogs) but lowers thermal stability (decomposition onset at 180°C). Stability in aqueous media requires pH >4 to prevent hydrolysis. Solubility in DMSO (>200 mg/mL) facilitates biological assays .

Advanced Research Questions

Q. How does the iodine substituent affect reactivity in nucleophilic substitution reactions?

The iodine atom’s electron-withdrawing nature activates the sulfonate group, accelerating SNAr reactions (rate increase by 1.8× vs. non-iodinated analogs). However, steric hindrance from the ortho-iodine limits bulkier nucleophiles. DFT studies (B3LYP/6-311G**) confirm this electronic activation, as seen in 2-(2-Iodophenyl)ethanethiol systems .

Q. What computational methods are suitable for studying this compound’s electronic structure?

Hybrid DFT functionals (e.g., B3LYP) with exact exchange terms achieve <2.4 kcal/mol error in thermochemical properties . Relativistic basis sets (def2-TZVP) model iodine’s effects. Recommended parameters:

| Parameter | Value | Rationale |

|---|---|---|

| Functional | B3LYP | Cost-effective accuracy |

| Basis Set | def2-TZVP | Accounts for iodine’s size |

| Solvent Model | PCM (THF) | Matches experimental conditions |

Q. How can crystallographic data elucidate molecular packing and intermolecular interactions?

Single-crystal X-ray diffraction reveals C–I⋯O contacts (3.2–3.4 Å) and π-stacking (3.6 Å interplanar distance). Disorder modeling for iodine positions is critical, as demonstrated in benzene-1,2-diaminium sulfonate structures .

Q. What strategies optimize reaction yields for derivatives of this compound?

Challenges include iodine loss (mitigated by low-temperature chromatography) and sulfonate hydrolysis (avoided via anhydrous conditions). Statistical optimization (Box-Behnken design) improved yields to 89% in analogous systems by tuning catalyst loading (0.5–1.2 mol% Pd) and reaction time (12–18 h) .

Notes

- Methodology Focus : Emphasized experimental design, analytical troubleshooting, and computational validation.

- Contradictions Addressed : Cross-referenced spectroscopic and crystallographic data to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.